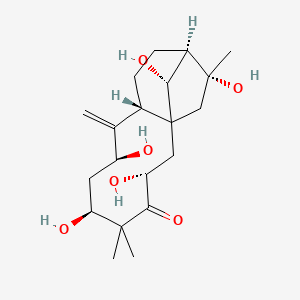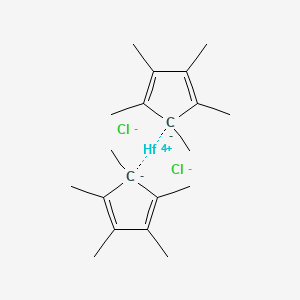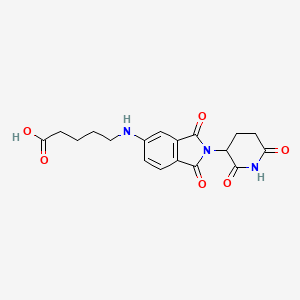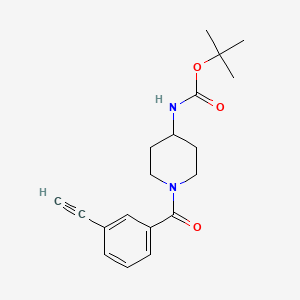
tert-Butyl (1-(3-ethynylbenzoyl)piperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an ethynyl group attached to a benzoyl moiety, and a carbamic acid ester group, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the piperidine ring and the ethynylbenzoyl moiety. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The ethynylbenzoyl moiety is prepared by introducing an ethynyl group to a benzoyl compound through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.
化学反应分析
Types of Reactions
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoyl moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
科学研究应用
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[2-(1-piperazinyl)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-Boc-3-pyrroline
Uniqueness
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of an ethynylbenzoyl moiety and a piperidine ring, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H24N2O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(3-ethynylbenzoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-5-14-7-6-8-15(13-14)17(22)21-11-9-16(10-12-21)20-18(23)24-19(2,3)4/h1,6-8,13,16H,9-12H2,2-4H3,(H,20,23) |
InChI 键 |
MCZUXVXNESMGIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)



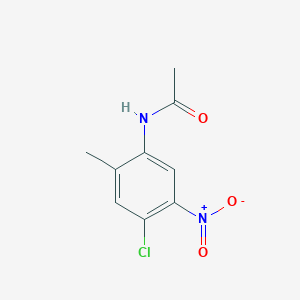
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)



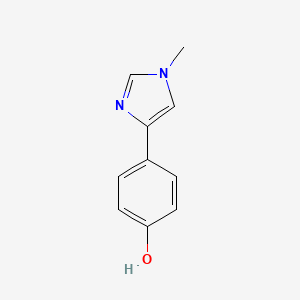
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
